

Spectroscopic Standoff: N-(Acetyloxy)acetamide vs. Its Foundational Precursors

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A detailed comparative analysis of the spectroscopic characteristics of **N-** (**Acetyloxy**)acetamide and its synthetic precursors, acetamide and hydroxylamine, provides valuable insights for researchers and professionals in drug development and chemical synthesis. This guide offers an objective look at their distinct spectral features, supported by predicted and experimental data, to facilitate their identification and characterization.

N-(Acetyloxy)acetamide, a molecule of interest in organic synthesis, is formed from the conceptual union of acetamide and an acetylating agent in the presence of hydroxylamine. Understanding the spectroscopic signature of this target molecule in relation to its simpler building blocks is crucial for reaction monitoring, purity assessment, and structural confirmation. This guide presents a side-by-side comparison of their key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

At a Glance: A Comparative Spectroscopic Summary

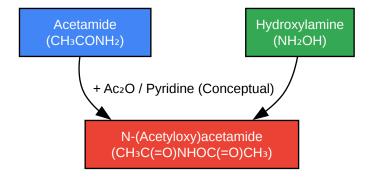
The following table summarizes the key experimental and predicted spectroscopic data for **N- (Acetyloxy)acetamide**, acetamide, and hydroxylamine.



Spectroscopic Technique	N- (Acetyloxy)acetami de (Predicted)	Acetamide (Experimental)	Hydroxylamine (Experimental)
¹H NMR (ppm)	~2.2 (s, 3H, N- C(=O)CH ₃), ~2.1 (s, 3H, O-C(=O)CH ₃), ~9.5 (br s, 1H, NH)	~2.0 (s, 3H, CH ₃), ~6.5-7.5 (br s, 2H, NH ₂)[1][2]	~6.7 (br s, 3H, NH₂OH)
¹³ C NMR (ppm)	~170 (C=O, N-acetyl), ~168 (C=O, O-acetyl), ~21 (CH ₃ , N-acetyl), ~20 (CH ₃ , O-acetyl)	~177.7 (C=O), ~22.6 (CH ₃)[3][4]	No C-atoms
IR Spectroscopy (cm ⁻¹)	~3300 (N-H stretch), ~1780 (C=O stretch, acyloxy), ~1700 (C=O stretch, amide), ~1200 (C-O stretch)	~3350 & 3170 (N-H stretch), ~1670 (C=O stretch), ~1420 (C-N stretch)[5][6][7]	~3300-3100 (O-H & N-H stretches), ~1600 (N-H bend), ~1115 (N-O stretch)[8]
Mass Spectrometry (m/z)	Molecular Ion [M]+: 117.04, Key Fragments: 75, 59, 43	Molecular Ion [M]+: 59.07, Key Fragments: 44, 43	Molecular Ion [M]+: 33.03, Key Fragments: 32, 31, 30

Visualizing the Molecular Lineage

The relationship between the precursors and the final product can be visualized as a straightforward synthetic pathway.



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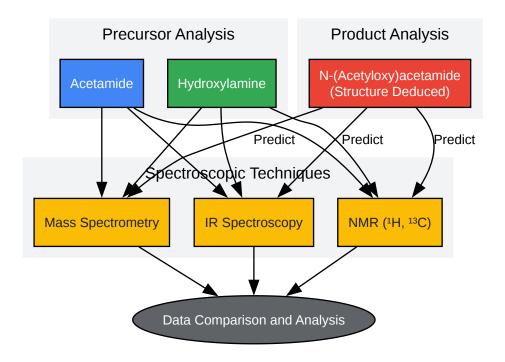
Fig. 1: Conceptual synthesis of N-(Acetyloxy)acetamide.

Experimental and Predictive Methodologies

A standardized set of spectroscopic techniques is employed to characterize these compounds. The experimental data for the precursors is well-established, while the data for **N**-(Acetyloxy)acetamide is predicted based on its derived structure.

Spectroscopic Analysis Workflow

The general workflow for obtaining and comparing the spectroscopic data is outlined below.



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Fig. 2: Workflow for Spectroscopic Comparison.

Experimental Protocols

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H and ¹³C NMR spectra for acetamide and hydroxylamine are typically recorded on a 300 or 500 MHz spectrometer.



- Samples are dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).
- Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
- Infrared (IR) Spectroscopy:
 - IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer.
 - Solid samples, like acetamide, can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
 - Liquid or dissolved samples are analyzed in a suitable solvent that does not interfere with the spectral regions of interest.
 - Frequencies are reported in wavenumbers (cm⁻¹).
- Mass Spectrometry (MS):
 - Mass spectra are acquired using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).
 - The instrument is calibrated using a standard of known mass.
 - The mass-to-charge ratio (m/z) of the molecular ion and significant fragment ions are reported.

In-Depth Spectroscopic Comparison ¹H NMR Spectroscopy

- **N-(Acetyloxy)acetamide** (Predicted): Two distinct singlets are expected for the two non-equivalent acetyl methyl groups, likely around 2.1 and 2.2 ppm. A broad singlet for the N-H proton is predicted to appear further downfield, around 9.5 ppm.
- Acetamide: Exhibits a sharp singlet for the three equivalent methyl protons at approximately 2.0 ppm. The two amide protons appear as a broad singlet between 6.5 and 7.5 ppm, with the chemical shift being solvent-dependent.[1][2]



• Hydroxylamine: The three exchangeable protons (two on nitrogen and one on oxygen) typically show a single, broad signal in protic solvents, often around 6.7 ppm.

¹³C NMR Spectroscopy

- N-(Acetyloxy)acetamide (Predicted): Two carbonyl carbon signals are anticipated, one for the amide and one for the acyloxy group, around 170 ppm and 168 ppm, respectively. Two distinct methyl carbon signals are also expected in the aliphatic region, around 20-21 ppm.
- Acetamide: Shows two distinct signals: one for the carbonyl carbon at approximately 177.7
 ppm and one for the methyl carbon at about 22.6 ppm.[3][4]
- Hydroxylamine: As it contains no carbon atoms, it does not produce a ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

- N-(Acetyloxy)acetamide (Predicted): The spectrum is expected to be characterized by a prominent N-H stretching band around 3300 cm⁻¹. Two distinct carbonyl (C=O) stretching vibrations are predicted: a higher frequency band around 1780 cm⁻¹ for the acyloxy group and a lower frequency band around 1700 cm⁻¹ for the amide group. A strong C-O stretching band should also be present around 1200 cm⁻¹.
- Acetamide: The IR spectrum of acetamide is dominated by two N-H stretching bands around 3350 and 3170 cm⁻¹ (primary amide).[5][6][7] A strong C=O stretching absorption appears at approximately 1670 cm⁻¹.[5][6][7]
- Hydroxylamine: Shows broad absorptions in the 3300-3100 cm⁻¹ region corresponding to O-H and N-H stretching vibrations.[8] An N-H bending vibration is observed around 1600 cm⁻¹, and the N-O stretch is found near 1115 cm⁻¹.[8]

Mass Spectrometry

- N-(Acetyloxy)acetamide (Predicted): The molecular ion peak is expected at an m/z of 117.04. Key fragmentation patterns would likely involve the loss of an acetyl group (m/z 43), leading to a fragment at m/z 74, and cleavage of the N-O bond.
- Acetamide: The mass spectrum shows a molecular ion peak at m/z 59.07. Prominent fragments are observed at m/z 44 (loss of a methyl group) and 43 (acetyl cation).



Hydroxylamine: The molecular ion is detected at m/z 33.03. Common fragments include m/z 32 (loss of H), 31 (loss of H₂), and 30 (loss of H and O).

This detailed spectroscopic comparison between **N-(Acetyloxy)acetamide** and its precursors, acetamide and hydroxylamine, equips researchers with the necessary data to distinguish these compounds and understand their structural relationships. The provided experimental protocols and predictive data serve as a valuable resource for guiding synthesis, purification, and characterization efforts in the laboratory.

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